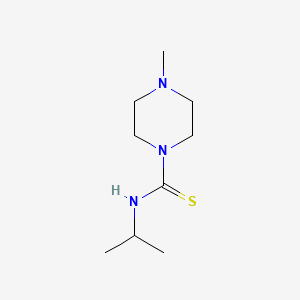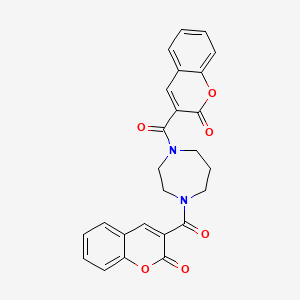![molecular formula C18H15BrN2O2S B10956752 (5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956752.png)
(5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromophenyl group, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-bromobenzaldehyde with 4-methoxy-3-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOPHENYL)IMINO]-5-(3-FLUOROBENZYLIDENE)-1,3-THIAZOLIDIN-4-ONE
- 2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYL-2-THIENYL)METHYLENE]-1,3-THIAZOLIDIN-4-ONE
Uniqueness
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(4-METHOXY-3-METHYLPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-methylphenyl group, in particular, may enhance its interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-9-12(3-8-15(11)23-2)10-16-17(22)21-18(24-16)20-14-6-4-13(19)5-7-14/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChI Key |
OSSVDXAYFPMOKD-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[7-(Furan-3-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B10956671.png)
![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate](/img/structure/B10956675.png)
![[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone](/img/structure/B10956683.png)
![2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956685.png)

![(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10956702.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10956706.png)
![11,13-dimethyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956709.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide](/img/structure/B10956715.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10956717.png)


![methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956739.png)
